1-{4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}ethan-1-one
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Overview
Description
1-{4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}ethan-1-one is a complex organic compound that features multiple heterocyclic rings, including imidazole, pyrimidine, piperazine, pyrazole, and pyridazine. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}ethan-1-one involves multiple steps, each targeting the formation of specific heterocyclic rings and their subsequent coupling. The general synthetic route includes:
Formation of Imidazole Ring: This can be achieved through the cyclization of glyoxal and ammonia.
Formation of Pyrimidine Ring: This involves the condensation of β-diketones with amidines.
Formation of Piperazine Ring: This can be synthesized by the reaction of diethylenetriamine with ethylene oxide.
Formation of Pyrazole Ring: This involves the reaction of hydrazines with 1,3-diketones.
Formation of Pyridazine Ring: This can be synthesized through the condensation of hydrazines with 1,4-diketones.
Coupling Reactions: The final compound is formed by coupling these heterocyclic intermediates under specific conditions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for such complex compounds typically involve optimizing the reaction conditions to maximize yield and purity. This includes:
Catalyst Selection: Using efficient catalysts like palladium or nickel.
Solvent Choice: Selecting appropriate solvents to enhance reaction rates and product solubility.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions without degradation of sensitive intermediates.
Chemical Reactions Analysis
Types of Reactions
1-{4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
1-{4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-2-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]oxy}ethan-1-one: Unique due to its combination of multiple heterocyclic rings.
Other Imidazole Derivatives: Compounds like metronidazole and omeprazole.
Other Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytarabine.
Uniqueness
The uniqueness of this compound lies in its structural complexity and the potential for diverse biological activities due to the presence of multiple heterocyclic rings.
Properties
IUPAC Name |
1-[4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N10O2/c1-16-22-6-8-30(16)19-13-18(23-15-24-19)28-9-11-29(12-10-28)21(32)14-33-20-4-3-17(26-27-20)31-7-2-5-25-31/h2-8,13,15H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXYWYOPRMSSCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)COC4=NN=C(C=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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